![molecular formula C13H13ClFN3O2S B2695802 2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide CAS No. 1251550-46-5](/img/structure/B2695802.png)
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H13ClFN3O2S and its molecular weight is 329.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Dynamics and Quantum Chemical Studies
Studies on piperidine derivatives, closely related to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, have explored their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their adsorption behaviors and inhibition efficiencies, suggesting potential applications in protecting metals from corrosion. These findings highlight the compound's relevance in material science and corrosion prevention research (Kaya et al., 2016).
Enantiodivergent Synthesis
Research into the enantiodivergent synthesis of 3'-fluorothalidomide, employing a strategy that could be analogously applied to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, underscores its potential in the development of enantiomerically pure compounds. This process involves cinchona alkaloids and showcases the compound's capacity for use in creating specific enantiomers for pharmaceuticals, demonstrating its significance in drug development and stereochemistry (Yamamoto et al., 2011).
Synthesis of Key Intermediates for Herbicides
The synthesis of related chloro and fluoro pyridine derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, highlights the utility of similar compounds in creating efficient herbicides. These methodologies can be adapted for synthesizing 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, suggesting its potential application in agriculture as a precursor for novel herbicide formulations (Zuo Hang-dong, 2010).
Optical Properties and Fluorinations
The selective fluorination of chlorophyll-a derivatives, including studies on compounds like N-fluorobenzenesulfonimide, points to the broader application of fluoroanilino compounds in modifying optical properties of naturally occurring molecules. This research could be extended to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, indicating its potential in photodynamic therapy and the development of photosensitizers (Ogasawara et al., 2020).
Antitumor Activity and Structural Analysis
The synthesis and structural analysis of pyridinesulfonamide derivatives, including the study of enantiomers for antitumor activity, demonstrate the compound's importance in medicinal chemistry. These derivatives' binding modes and inhibition of specific kinases suggest that 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide could be investigated for its potential applications in cancer therapy and drug design (Zhou et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAEEZICRCNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)

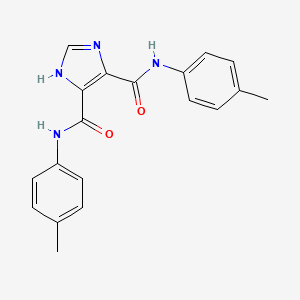

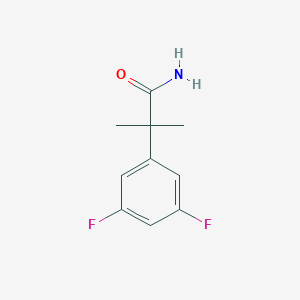
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2695733.png)
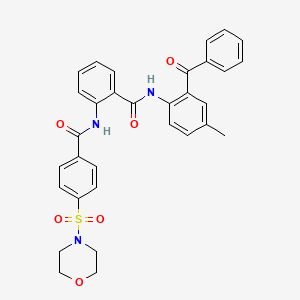
![5-[1-(4-amino-2-fluorophenyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
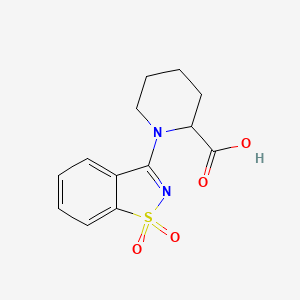
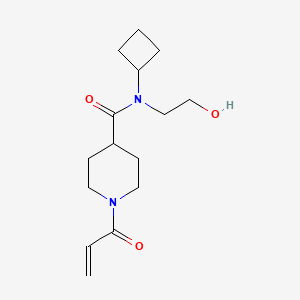
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)
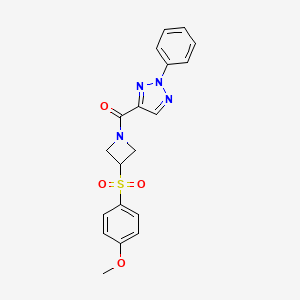
![tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B2695742.png)
